2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide
CAS No.: 920212-28-8
Cat. No.: VC6791751
Molecular Formula: C19H18Cl2N2O2S2
Molecular Weight: 441.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920212-28-8 |
|---|---|
| Molecular Formula | C19H18Cl2N2O2S2 |
| Molecular Weight | 441.39 |
| IUPAC Name | 2,5-dichloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C19H18Cl2N2O2S2/c1-10-5-6-11(2)16-15(10)22-19(27-16)23(9-12-4-3-7-25-12)18(24)13-8-14(20)26-17(13)21/h5-6,8,12H,3-4,7,9H2,1-2H3 |
| Standard InChI Key | WFYGMTCNVPFASA-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=C(SC(=C4)Cl)Cl |
Introduction
Chemical Identity and Structural Features
The compound features three distinct pharmacophores:
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4,7-Dimethylbenzo[d]thiazole: A bicyclic aromatic system with methyl substituents at positions 4 and 7. Benzothiazole derivatives are widely studied for their anticonvulsant, anticancer, and antimicrobial properties .
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Tetrahydrofuran-2-ylmethyl: A oxygen-containing heterocycle providing conformational rigidity and influencing bioavailability through hydrogen bonding .
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2,5-Dichlorothiophene-3-carboxamide: A halogenated thiophene linked to an amide group, enhancing lipophilicity and target binding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁Cl₂N₃O₂S₂ |
| Molecular Weight | 510.44 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (2×O, 3×N) |
| Topological Polar Surface Area | 101 Ų |
| LogP (Predicted) | 3.8 (moderate lipophilicity) |
Synthetic Pathways and Optimization
While no direct synthesis route for this compound is documented, modular approaches can be inferred from related methodologies:
Benzothiazole Core Synthesis
Benzothiazoles are typically synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acids or aldehydes . The 4,7-dimethyl substitution likely arises from pre-functionalized starting materials or post-cyclization alkylation.
Tetrahydrofuran Methylamine Attachment
Patent CN109851594B describes catalytic hydrogenation strategies for introducing aminomethyl-tetrahydrofuran groups. A plausible step involves reductive amination between tetrahydrofurfurylamine and a ketone intermediate.
Thiophene Carboxamide Coupling
The dichlorothiophene carboxamide moiety may be introduced via Schotten-Baumann acylation, reacting 2,5-dichlorothiophene-3-carbonyl chloride with the secondary amine group on the benzothiazole-tetrahydrofuran hybrid .
Table 2: Hypothetical Synthetic Route
Physicochemical and Spectroscopic Characterization
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.01 |
| Ethanol | 8.2 |
| DMSO | 32.5 |
Spectroscopic Data
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UV-Vis (Ethanol): λₘₐₓ = 284 nm (π→π* transition, benzothiazole)
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¹H NMR (500 MHz, CDCl₃): δ 7.45 (s, 1H, thiazole-H), 4.25 (m, 1H, THF-H), 2.65 (s, 6H, CH₃)
Applications and Future Directions
Neurological Disorders
The compound’s dual benzothiazole-thiophene architecture positions it as a candidate for:
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Epilepsy (via GABA modulation)
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Neuropathic pain (TRPV1 antagonism)
Oncological Indications
Chlorothiophenes demonstrate nanomolar potency against PI3Kδ (IC₅₀ = 9.8 nM), suggesting utility in hematologic malignancies.
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